7-Aminonitrazepam

Overview

Description

Synthesis Analysis

The synthesis of 7-Aminonitrazepam typically involves the metabolic biotransformation of nitrazepam, where nitrazepam undergoes nitro-reduction to form 7-Aminonitrazepam among other metabolites. This process can be mimicked in vitro using specific chemical reactions for analytical standards production or studied in vivo within biological systems.

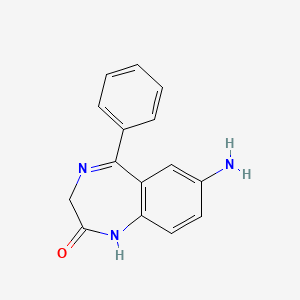

Molecular Structure Analysis

7-Aminonitrazepam possesses a complex structure characteristic of benzodiazepines, with a nitro group reduction to an amino group being a significant modification from its parent compound, nitrazepam. This transformation significantly impacts its chemical behavior and analytical detection.

Chemical Reactions and Properties

7-Aminonitrazepam undergoes various chemical reactions, including further metabolism in the human body, leading to the production of additional metabolites. It can also react with reagents in analytical procedures, forming derivatives that aid in its detection and quantification in biological samples.

Physical Properties Analysis

The physical properties of 7-Aminonitrazepam, such as solubility, melting point, and stability, are crucial for its extraction, detection, and analysis in laboratory settings. These properties influence the choice of solvents and conditions used in analytical methods.

Chemical Properties Analysis

Chemically, 7-Aminonitrazepam exhibits properties typical of benzodiazepine metabolites, including reactivity towards certain reagents and stability under various conditions. Understanding these properties is essential for developing accurate and sensitive analytical methods for its detection.

References (Sources)

- A method developed for the determination of urinary 7-aminonitrazepam using high-performance liquid chromatography-electrospray tandem mass spectrometry highlights the chemical's detectability and analytical characteristics (Kuang et al., 2009).

- Another study describes the determination of 7-aminonitrazepam in human plasma and urine, showcasing the compound's importance in clinical and forensic toxicology (Xiao-qiang, 2004).

- The postmortem distribution of flunitrazepam and its metabolite 7-aminoflunitrazepam in body fluids and solid tissues in an autopsy case provides insights into the compound's behavior in forensic investigations (Hasegawa et al., 2015).

Scientific Research Applications

Detection in Hair for Forensic Analysis : 7-Aminonitrazepam has been detected in hair samples, which is useful for forensic analysis in cases of drug abuse or criminal incidents like date-rape cases. This detection method offers a longer window for identifying drug exposure compared to traditional methods like urine or blood tests (Negrusz et al., 1999).

Use in Toxicological Studies : It has been identified in human hair samples from chronic abusers, providing insight into long-term drug use patterns (Cirimele et al., 1997).

Stability in Biological Samples : Research has shown that 7-Aminonitrazepam forms from nitrazepam in saliva, which has implications for the use of saliva in epidemiological studies related to drugs and driving (Hart et al., 1988).

Identification and Quantification in Urine : Techniques have been developed for the simultaneous quantification of flunitrazepam and its metabolites, including 7-Aminonitrazepam, in urine using liquid chromatography tandem mass spectrometry. This is crucial for clinical diagnostics and drug abuse testing (Hei‐Hwa Lee et al., 2013).

Metabolic Profiling for Forensic Toxicology : The metabolic profile of flunitrazepam, including the formation of 7-Aminonitrazepam, is essential for clinical and forensic toxicological analysis, especially in cases of drug-facilitated sexual assault (Dinis-Oliveira, 2017).

Detection in Oral Fluid : 7-Aminonitrazepam has been detected in oral fluid samples, providing an alternative biological matrix for drug testing in clinical and forensic settings (Vindenes et al., 2016).

Mechanism of Action

Target of Action

7-Aminonitrazepam is a metabolite of nitrazepam, a benzodiazepine derivative . The primary targets of 7-Aminonitrazepam are the central benzodiazepine receptors, which are associated with inhibitory GABA (gamma amino butyric acid) receptors . These receptors play a crucial role in the transmission of inhibitory signals in the brain, contributing to the sedative, anxiolytic, and anticonvulsant effects of the compound .

Mode of Action

7-Aminonitrazepam interacts with its targets by enhancing GABA binding activity . GABA is a major neurotransmitter in the brain that causes somnolence, relaxation of muscles, a decrease in anxiety, and general central nervous system depression . By enhancing the activity of GABA, 7-Aminonitrazepam increases these inhibitory effects, leading to its therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by 7-Aminonitrazepam are primarily those involving GABA. By enhancing GABA activity, 7-Aminonitrazepam increases the inhibitory signals in the brain, leading to decreased anxiety, muscle relaxation, and sedation . The downstream effects of this include a decrease in neuronal excitability and a reduction in the symptoms of conditions such as anxiety and seizures .

Pharmacokinetics

The absorption of nitrazepam, the parent drug of 7-Aminonitrazepam, from the gastrointestinal tract is fairly rapid, with a maximum concentration time ranging from 0.5 to 7 hours . The bioavailability after oral intake averages about 80% . Nitrazepam is distributed rapidly in the body, and its elimination phase is characterized by a long half-life of about 30 hours . Nitrazepam is excreted mainly as conjugated and non-conjugated 7-Aminonitrazepam .

Result of Action

The molecular and cellular effects of 7-Aminonitrazepam’s action are primarily related to its enhancement of GABA activity. This leads to increased inhibitory signals in the brain, resulting in decreased neuronal excitability . Clinically, this manifests as reduced symptoms of conditions such as anxiety and seizures, as well as sedative effects .

Action Environment

The action, efficacy, and stability of 7-Aminonitrazepam can be influenced by various environmental factors. For instance, the compound’s solubility in water is relatively low, but it dissolves better in organic solvents such as methanol . It is also relatively stable against light and heat . These properties can affect the compound’s bioavailability and efficacy. Furthermore, the compound’s action can be influenced by factors such as the patient’s age, health status, and the presence of other medications .

properties

IUPAC Name |

7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOUQHVDCKOOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197749 | |

| Record name | 7-Aminonitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminonitrazepam | |

CAS RN |

4928-02-3 | |

| Record name | 7-Aminonitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminonitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminonitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin, 7-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepinon-(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINONITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A49O337AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Aminonitrazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

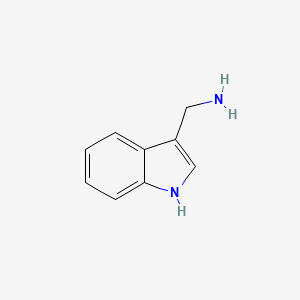

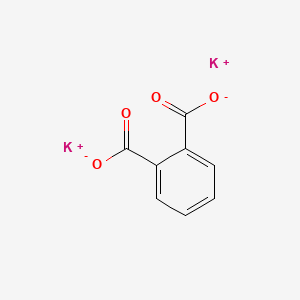

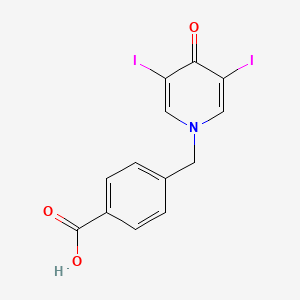

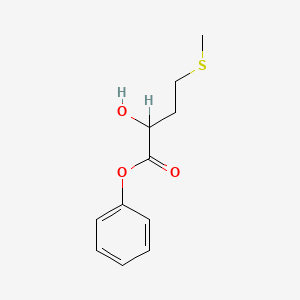

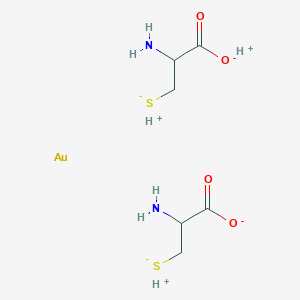

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

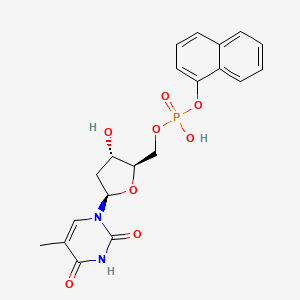

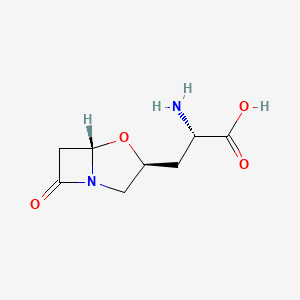

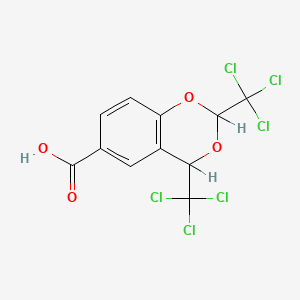

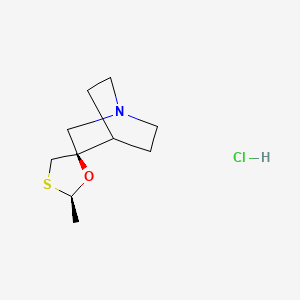

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)